molecular formula C5H11O4P B1661025 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide CAS No. 873-99-4

5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide

Cat. No.: B1661025
CAS No.: 873-99-4
M. Wt: 166.11 g/mol
InChI Key: ODCNAKMVBMFRKD-UHFFFAOYSA-N
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Description

5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide is a cyclic organophosphorus compound with the molecular formula C5H11O4P. It is known for its unique structural properties and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide can be synthesized through the reaction of phosphorous oxychloride with 2,2-dimethyl-1,3-propane diol in the presence of triethylamine in dry toluene . This reaction yields the desired compound with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves large-scale reactions under controlled conditions to ensure the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions include phosphine oxides, phosphines, and substituted derivatives of the original compound.

Scientific Research Applications

Organic Synthesis

5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide is utilized in organic synthesis as a reagent and building block for the preparation of various phosphor-containing compounds. Its unique structure allows it to participate in reactions that lead to the formation of chiral centers and complex organic molecules.

Case Study: Asymmetric Synthesis

A notable application is in asymmetric synthesis where Dioxaphosphinane derivatives are employed to create chiral phosphines. These chiral phosphines are essential for catalyzing enantioselective reactions, which are crucial in pharmaceutical chemistry for developing new drugs with specific biological activities .

Coordination Chemistry

The compound has also found applications in coordination chemistry. Its ability to form stable complexes with transition metals makes it a valuable ligand in various catalytic processes.

Case Study: Metal Complex Formation

Research indicates that this compound can coordinate with metals such as palladium and platinum, facilitating catalytic reactions such as cross-coupling reactions. These reactions are vital in synthesizing complex organic molecules used in pharmaceuticals and materials science .

Analytical Chemistry

In analytical chemistry, Dioxaphosphinane is employed for the separation and analysis of various compounds using high-performance liquid chromatography (HPLC). The compound's properties allow it to be effectively used as a stationary phase or modifier in chromatographic techniques.

Application Example: HPLC Method Development

A reverse-phase HPLC method has been developed utilizing this compound for analyzing its derivatives and related compounds. The method employs a mobile phase consisting of acetonitrile and water with phosphoric acid, which can be substituted with formic acid for mass spectrometry compatibility . This method is scalable and effective for isolating impurities during preparative separations.

Biological Applications

Emerging studies suggest potential biological applications of Dioxaphosphinane derivatives as bioactive agents. The compound's structure may influence its interaction with biological targets.

Case Study: Antitumor Activity

Preliminary investigations have indicated that certain derivatives of this compound exhibit antitumor activity. These findings open avenues for further research into developing new anticancer drugs based on this compound .

Mechanism of Action

The mechanism by which 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide exerts its effects involves its ability to form stable cyclic structures and participate in various chemical reactions. Its molecular targets and pathways include interactions with metal catalysts in coupling reactions and the formation of stable radical intermediates in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide is unique due to its ability to form stable cyclic structures and its reactivity in various chemical reactions. Its applications in both scientific research and industrial processes highlight its versatility and importance.

Biological Activity

5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide is a cyclic organophosphorus compound with the molecular formula C5H11O4PC_5H_{11}O_4P. This compound is notable for its unique structural properties and reactivity, which make it valuable in various scientific and industrial applications. Its synthesis typically involves the reaction of phosphorus oxychloride with 2,2-dimethyl-1,3-propanediol in the presence of triethylamine in dry toluene.

The compound features a stable cyclic structure that allows it to participate in various chemical reactions. It can undergo oxidation to form phosphine oxides, reduction to phosphines, and substitution reactions involving its functional groups.

The biological activity of this compound is primarily attributed to its ability to form stable cyclic structures and engage in diverse chemical interactions. This includes its role in hydroxyl radical adduct formation within biological systems, which may have implications for oxidative stress and related biological processes.

Antioxidant Properties

Research indicates that this compound may exhibit antioxidant properties by scavenging free radicals. This activity is significant as it suggests potential applications in mitigating oxidative damage in cells.

Interaction with Biological Systems

The compound has been utilized in studies examining the formation of hydroxyl radical adducts. These interactions are critical for understanding the compound's role in biological systems and its potential therapeutic applications .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Hydroxyl Radical Formation : A study demonstrated that this compound participates in the formation of hydroxyl radicals under specific conditions. This finding is crucial for understanding its role in oxidative stress and cellular damage.
  • Reactivity with Thiols and Amines : The compound has been reacted with various thiols and amines to yield a series of derivatives. These derivatives were characterized using elemental analysis and spectroscopic methods (IR, NMR), indicating the compound's versatility in forming biologically relevant molecules .
  • Potential Therapeutic Applications : Given its antioxidant properties and ability to interact with free radicals, there is ongoing research into its potential use as a therapeutic agent in diseases associated with oxidative stress .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparative analysis can be useful:

Compound NameMolecular FormulaKey Features
This compoundC5_5H11_{11}O4_4PCyclic structure; antioxidant properties
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxideC5_5H10_{10}ClO4_4PChlorinated derivative; different reactivity
Cyclic 2,2-dimethyltrimethylene phosphonateC6_6H12_{12}O4_4PSimilar cyclic structure; different applications

Q & A

Q. What are the critical considerations for synthesizing 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide, and how can purity be optimized?

Basic Question
Synthesis typically involves cyclization of 2,2-dimethyltrimethylene phosphorochloridate derivatives under controlled conditions . Key parameters include reaction temperature (optimized between 97–102°C for crystalline product formation), stoichiometric control of chlorinated intermediates, and inert atmosphere use to prevent hydrolysis . Purity optimization requires post-synthetic purification via recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) and validation using HPLC with UV detection (λ = 210 nm) to monitor residual chloride content .

Q. How can structural contradictions in crystallographic data for this compound be resolved?

Advanced Question
Conflicting crystallographic data (e.g., bond angles or missing non-H atoms) may arise from disorder in the dioxaphosphinane ring. To resolve this:

  • Use high-resolution single-crystal X-ray diffraction (SC-XRD) with low-temperature data collection (e.g., 293 K) to reduce thermal motion artifacts .
  • Apply restraints to isotropic displacement parameters for methyl groups, which often exhibit rotational disorder .
  • Cross-validate with DFT-optimized geometry (B3LYP/6-311+G(d,p)) to identify discrepancies between experimental and theoretical models .

Q. What methodologies are recommended for characterizing the stereoelectronic effects of the phosphoryl group in this compound?

Advanced Question

  • NMR Spectroscopy : Use 31^{31}P NMR to assess electron-withdrawing effects (δ ~15–25 ppm for P=O groups) and 1^{1}H-31^{31}P HMBC to map coupling interactions with methyl substituents .
  • X-ray Photoelectron Spectroscopy (XPS) : Analyze P 2p binding energy shifts (Δ ~1.5 eV) to quantify oxidative states .
  • Natural Bond Orbital (NBO) Analysis : Apply computational methods to evaluate hyperconjugative interactions between P=O and adjacent C-O bonds .

Q. How can researchers design experiments to study the hydrolytic stability of this compound under varying pH conditions?

Basic Question

  • Experimental Design :
    • Prepare buffered solutions (pH 2–12) and monitor degradation via 31^{31}P NMR or ion chromatography for phosphate byproducts .
    • Use Arrhenius plots to determine activation energy (EaE_a) for hydrolysis at 25–60°C .
  • Key Variables : Ionic strength (adjusted with KCl) and steric effects from 5,5-dimethyl groups, which inhibit nucleophilic attack at phosphorus .

Q. What advanced strategies exist for resolving enantiomeric impurities in derivatives of this compound?

Advanced Question

  • Chiral Chromatography : Use amylose-based CSPs (Chiralpak IA) with hexane/isopropanol gradients for baseline separation of enantiomers .
  • Dynamic Kinetic Resolution (DKR) : Employ Pd/C catalysts under hydrogenation conditions to racemize undesired enantiomers in situ .
  • Circular Dichroism (CD) : Validate enantiopurity by correlating Cotton effects (220–250 nm) with SC-XRD absolute configurations .

Q. How should researchers address discrepancies in reported reaction yields for phosphorylation using this compound?

Basic Question
Yield inconsistencies often stem from:

  • Moisture Sensitivity : Ensure rigorous drying of solvents (e.g., molecular sieves in THF) and Schlenk-line techniques .
  • Substrate Compatibility : Pre-activate nucleophiles (e.g., alcohols) with NaH to enhance phosphorylation efficiency .
  • Quantitative 31^{31}P NMR : Use internal standards (e.g., triphenylphosphate) for accurate yield calculations .

Q. What mechanistic insights explain the compound’s role in synthesizing cyclic dinucleotides like c-di-GMP?

Advanced Question
The 5,5-dimethyl group sterically shields the phosphorus center, favoring cyclic over linear products during dinucleotide assembly. Mechanistic studies suggest:

  • Transition-State Stabilization : DFT calculations reveal a lower-energy pathway for intramolecular cyclization (ΔG‡ ~18 kcal/mol) versus intermolecular oligomerization .
  • Kinetic Trapping : Use stopped-flow UV spectroscopy to capture transient phosphoramidite intermediates during c-di-GMP formation .

Q. How can factorial design optimize reaction conditions for synthesizing derivatives of this compound?

Advanced Question
A 232^3 factorial design evaluates:

  • Factors : Temperature (X1), catalyst loading (X2), and solvent polarity (X3).
  • Response Variables : Yield (Y1) and enantiomeric excess (Y2).
  • Analysis : Use ANOVA to identify significant interactions (e.g., X1*X3 for solvent-dependent stereoselectivity) .

Q. What analytical challenges arise in quantifying trace degradation products, and how are they mitigated?

Advanced Question

  • LC-MS/MS : Employ a C18 column (2.6 µm) with 0.1% formic acid in water/acetonitrile to separate and quantify hydrolyzed phosphate esters (LOQ = 0.1 ng/mL) .
  • Isotope Dilution : Use 13^{13}C-labeled internal standards to correct for matrix effects in biological samples .

Q. How does the compound’s conformational rigidity impact its utility in supramolecular chemistry?

Advanced Question
The chair conformation of the dioxaphosphinane ring (evidenced by SC-XRD) enables predictable host-guest interactions:

  • Molecular Dynamics (MD) Simulations : Model binding affinities with crown ethers or cyclodextrins based on methyl group steric profiles.
  • Thermodynamic Studies : ITC measurements show ΔH-driven binding (−12 kcal/mol) due to van der Waals contacts with hydrophobic cavities .

Properties

IUPAC Name

2-hydroxy-5,5-dimethyl-1,3,2λ5-dioxaphosphinane 2-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11O4P/c1-5(2)3-8-10(6,7)9-4-5/h3-4H2,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCNAKMVBMFRKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COP(=O)(OC1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80301269
Record name 5,5-dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80301269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873-99-4
Record name NSC142148
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Record name 5,5-dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80301269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-5,5-dimethyl-1,3,2lambda5-dioxaphosphinan-2-one
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide
5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide
5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide
5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide
5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide
5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide

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